2-Chloro-5-nitrobenzaldehyde

Catalog No.
S1539879
CAS No.
6361-21-3
M.F
C7H4ClNO3
M. Wt
185.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrobenzaldehyde

CAS Number

6361-21-3

Product Name

2-Chloro-5-nitrobenzaldehyde

IUPAC Name

2-chloro-5-nitrobenzaldehyde

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

InChI

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H

InChI Key

VFVHWCKUHAEDMY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl

The exact mass of the compound 2-Chloro-5-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-nitrobenzaldehyde (CAS 6361-21-3) is a highly reactive, trifunctional aromatic building block widely procured for the synthesis of complex heterocycles, including benzazepines, oxazepines, and quinolines. The molecule features an aldehyde group primed for Knoevenagel condensations and Ugi multicomponent reactions, alongside a chlorine atom at the 2-position. Crucially, the strongly electron-withdrawing nitro group at the 5-position activates the ortho-chlorine for transition-metal-free nucleophilic aromatic substitution (SNAr). This unique substitution pattern allows the compound to act as a versatile dielectrophile, enabling cascade cyclizations and the efficient construction of N-arylated pharmaceutical intermediates [1].

Substituting 2-chloro-5-nitrobenzaldehyde with un-nitrated 2-chlorobenzaldehyde completely halts catalyst-free SNAr workflows, as the unactivated chlorine cannot undergo facile displacement by amines. Conversely, while 2-fluoro-5-nitrobenzaldehyde offers higher SNAr reactivity for highly sterically hindered nucleophiles, its significantly higher procurement cost makes it economically unviable for standard scale-up syntheses where the chloro-derivative already achieves excellent yields (e.g., 61–88% in one-pot cascades) [1]. Furthermore, utilizing crude nitration mixtures containing the 2-chloro-3-nitrobenzaldehyde isomer leads to the formation of inseparable regioisomeric byproducts, necessitating the procurement of high-purity (>97%) 2-chloro-5-nitrobenzaldehyde to ensure reproducible downstream regiochemistry .

SNAr Activation for Transition-Metal-Free Amination

The presence of the 5-nitro group fundamentally alters the reactivity of the 2-chloro position compared to unactivated benzaldehydes. In the synthesis of benzo[b]azepine precursors, 2-chloro-5-nitrobenzaldehyde undergoes direct SNAr with p-toluenesulfonamide to deliver the N-arylated product in 86% yield without the need for palladium or copper catalysts [1]. In contrast, unactivated 2-chlorobenzaldehyde requires expensive transition-metal catalysis and harsh conditions to achieve similar aminations.

Evidence DimensionSNAr Amination Yield (Catalyst-Free)
Target Compound Data86% yield (with p-toluenesulfonamide)
Comparator Or Baseline2-Chlorobenzaldehyde (0% yield under standard catalyst-free SNAr conditions)
Quantified DifferenceComplete activation enabling 86% conversion vs. no reaction
ConditionsDirect nucleophilic aromatic substitution with p-toluenesulfonamide

Eliminates the need for expensive transition-metal catalysts and specialized ligands in the synthesis of N-arylated intermediates.

Cost-Effective Performance in Multicomponent Cascades

For the synthesis of 2-aminobenzylidene derivatives and 6/7/6-fused tricyclic heterocycles, 2-chloro-5-nitrobenzaldehyde serves as a highly efficient dielectrophile. In parallel Knoevenagel-SNAr cascade reactions with secondary cycloamines, it achieves isolated yields of 52–88% . Similarly, in Ugi four-component reaction (U-4CR) cascades, it affords dibenz[b,f][1,4]oxazepines in 61–85% yields [1]. While the premium-priced 2-fluoro-5-nitrobenzaldehyde is sometimes required for exceptionally hindered amines, the chloro-variant provides the optimal balance of reactivity and raw material cost for mainstream multicomponent syntheses.

Evidence DimensionCascade Reaction Yield (Knoevenagel-SNAr & U-4CR)
Target Compound Data61–88% yield across various multicomponent cascades
Comparator Or Baseline2-Fluoro-5-nitrobenzaldehyde (Significantly higher procurement cost)
Quantified DifferenceMaintains >60-80% yields at a fraction of the halogenated precursor cost
ConditionsOne-pot Knoevenagel-SNAr with cycloamines; U-4CR with 2-aminophenols

Provides a scalable, highly economical route for generating complex peptidomimetics and fused heterocycles without relying on expensive fluorinated precursors.

Purity-Linked Reproducibility in Heterocycle Formation

The commercial synthesis of 2-chloro-5-nitrobenzaldehyde via nitration inherently produces the 2-chloro-3-nitrobenzaldehyde isomer. Procuring high-purity (>97%) 2-chloro-5-nitrobenzaldehyde is critical for downstream condensation reactions. For example, its reaction with 5-aminopyrazoles cleanly yields symmetrical bispyrazolo[3,4]pyridines, and condensation with 2-methyl-1-propenylbenzimidazole selectively yields the (E,Z)-2-(2-chloro-5-nitrostyryl) derivative . The presence of the 3-nitro isomer would disrupt this regioselectivity, leading to complex, difficult-to-separate mixtures that compromise API purity.

Evidence DimensionRegiochemical Product Purity
Target Compound Data>97% pure 2-chloro-5-nitrobenzaldehyde (Clean conversion to target heterocycles)
Comparator Or BaselineCrude nitration mixture (~5% 3-nitro isomer)
Quantified DifferenceEliminates ~5% regioisomeric byproduct formation
ConditionsCyclocondensation with 5-aminopyrazoles or benzimidazoles

Ensures strict regiochemical control in the synthesis of complex pharmaceutical scaffolds, minimizing costly downstream purification steps.

Synthesis of Benzo[b]azepines and Dibenz[b,f][1,4]oxazepines

2-Chloro-5-nitrobenzaldehyde is the optimal precursor for one-pot multicomponent reactions (such as Ugi-4CR and Knoevenagel-SNAr cascades) to construct 6/7/6-fused tricyclic systems, leveraging its dual electrophilic sites for highly convergent synthesis[1].

Transition-Metal-Free N-Arylation Workflows

Ideal for synthesizing 5-nitro-2-(1H-pyrrol-1-yl)benzaldehydes and related N-aryl compounds, as the activated 2-chloro position allows direct displacement by amines without the need for expensive palladium or copper catalysts [2].

Production of Bispyrazolo[3,4]pyridines

Procuring the high-purity 5-nitro isomer ensures strict regiocontrol during cyclocondensation with 5-aminopyrazoles, which is critical for generating symmetrical heterocyclic drug scaffolds with high isolated yields.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

184.9879707 Da

Monoisotopic Mass

184.9879707 Da

Heavy Atom Count

12

UNII

PF4ILL0I3H

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6361-21-3

Wikipedia

2-chloro-5-nitrobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-chloro-5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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